molecular formula C7H8BrNO2 B3037665 6-Bromo-2,3-dimethoxypyridine CAS No. 52606-08-3

6-Bromo-2,3-dimethoxypyridine

Cat. No.: B3037665
CAS No.: 52606-08-3
M. Wt: 218.05 g/mol
InChI Key: KUEBOEUQASVFTR-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Compounds

6-Bromo-2,3-dimethoxypyridine is a key intermediate in the synthesis of various complex compounds. For instance, it is used in the production of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, which involves bromination and electrophilic substitution reactions (Chen Yu-yan, 2004). Additionally, it plays a role in the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of chain-breaking antioxidants, through a low-temperature aryl bromide-to-alcohol conversion as the final step (M. Wijtmans et al., 2004).

Reaction Mechanisms and Kinetics

The compound's reactivity in various chemical reactions has been extensively studied. For example, research on the nitration of derivatives of pyridine N-oxide has shown the directive influence of the N-oxide group in the formation of nitro derivatives of this compound (H. J. Hertog et al., 2010). Furthermore, its role in the kinetics and thermodynamics of reactions involving synthetic chromene derivatives has been investigated, providing insights into the synthesis and behavior of these biologically active compounds (Osman Asheri et al., 2016).

Applications in Medicinal Chemistry

This compound is also utilized in medicinal chemistry. It serves as an intermediate in the synthesis of potential inhibitors of dihydrofolate reductase, which are of interest for their therapeutic applications (A. Gangjee et al., 1991). Moreover, its derivatives have been explored for their potential as antipsychotic agents, demonstrating the compound's significance in the development of pharmaceuticals (T. Högberg et al., 1990).

Synthesis of Polysaccharide Derivatives

In the field of polysaccharide chemistry, this compound is used in the synthesis of cationic cellulose derivatives. These derivatives have potential biomedical applications, such as in gene or drug delivery (Shu Liu et al., 2016).

Organic Photochemistry

The compound is also significant in organic photochemistry. Studies have investigated its photochemical properties, which can lead to the formation of electrophilic carbene intermediates. This has implications for the development of new photochemical reactions and materials (L. Pretali et al., 2009).

Safety and Hazards

This compound is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-bromo-2,3-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEBOEUQASVFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307970
Record name 6-Bromo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52606-08-3
Record name 6-Bromo-2,3-dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52606-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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